molecular formula C19H14ClNO4 B2722039 7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850190-57-7

7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2722039
CAS RN: 850190-57-7
M. Wt: 355.77
InChI Key: CQAWPAILYIBTDN-UHFFFAOYSA-N
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Description

The compound “7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrrole ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole. It is less basic than pyridine, and less nucleophilic than furan. Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. It contains a pyrrole ring, which is a five-membered aromatic heterocycle. The presence of the methoxyphenyl and dihydrochromeno groups would add further complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied, depending on the conditions and reagents used. The presence of the pyrrole ring, chloro group, and methoxyphenyl group could all potentially participate in reactions .

Scientific Research Applications

Organic Synthesis and Catalysis

The compound’s unique structure and functional groups make it valuable in organic synthesis. Specifically:

Pyrrole Derivatives

Pyrroles are versatile heterocyclic compounds with diverse applications. This compound’s pyrrole moiety opens up possibilities in:

Quinoline Derivatives

The compound’s chromeno[2,3-c]pyrrole scaffold can be modified to yield quinoline derivatives. These derivatives have been explored for their:

Chromene Derivatives

The chromene core offers additional opportunities:

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of new synthetic methods. Given the biological activity of many pyrrole-containing compounds, this could be a fruitful area of research .

properties

IUPAC Name

7-chloro-1-(4-methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO4/c1-21-16(10-3-6-12(24-2)7-4-10)15-17(22)13-9-11(20)5-8-14(13)25-18(15)19(21)23/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAWPAILYIBTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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